

1H NMR Peak Assignment Guide: Mono-Dodecyl Itaconate Verification

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Compound of Interest

Compound Name: MONO-DODECYL ITACONATE
CAS No.: 107615-60-1
Cat. No.: B1629722

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Executive Summary

Product: **Mono-Dodecyl Itaconate** (MDI) CAS: 135585-34-1 (analogous/related) Application: Bio-based surfactant, polymer monomer, and metabolic probe.

This guide provides a definitive technical framework for verifying the structure and purity of **Mono-Dodecyl Itaconate** (MDI) using 1H NMR spectroscopy. Unlike rigid templates, this document focuses on the causality of spectral features—connecting the unique electronic environment of the itaconate core and the dodecyl chain to specific resonance signals. It includes a self-validating protocol for distinguishing the target mono-ester from common impurities like unreacted dodecanol, itaconic anhydride, and the side-product bis-dodecyl itaconate.

Structural Analysis & Proton Environment

To assign peaks accurately, we must first map the protons to their electronic environments. MDI consists of an itaconate core (an

-unsaturated dicarboxylic acid mono-ester) and a dodecyl tail.

The Molecule: 4-O-dodecyl 2-methylidenebutanedioate[1]

- Core Feature: An exo-cyclic double bond (vinyl protons) conjugated with a carbonyl group.
- Asymmetry: The molecule is a mono-ester. This asymmetry is critical. The methylene group () in the succinate-like backbone is chemically distinct from the vinyl protons.
- Lipophilic Tail: A 12-carbon alkyl chain attached via an ester linkage.

Key Diagnostic Regions:

- Vinyl Region (5.5 – 6.5 ppm): Two non-equivalent geminal protons.
- Allylic Methylene Region (3.0 – 3.5 ppm): The group between the vinyl/carbonyl center and the free acid/ester.
- Alkoxy Region (4.0 – 4.2 ppm): The protons of the dodecyl ester.
- Aliphatic Region (0.8 – 1.8 ppm): The bulk dodecyl chain.

Experimental Protocol: Self-Validating NMR

Workflow

Sample Preparation

- Solvent Selection: Use Chloroform-d () as the primary solvent.
 - Reasoning: MDI is an amphiphilic molecule with a long hydrophobic tail. provides excellent solubility for the alkyl chain and prevents aggregation (micelle formation) that broadens peaks in more polar solvents like or

- Concentration: 10–15 mg in 0.6 mL solvent.
 - Reasoning: High concentrations can lead to hydrogen-bonding dimers of the carboxylic acid, shifting the peak and potentially broadening the vinyl signals.
- Reference: Tetramethylsilane (TMS) at 0.00 ppm (internal standard).

Acquisition Parameters[2]

- Relaxation Delay (): Set to seconds.
 - Reasoning: Vinyl protons and the acidic proton often have longer relaxation times. A short delay will suppress their integration, leading to incorrect purity calculations (e.g., underestimating the itaconate core relative to the alkyl chain).
- Scans: 16–32 scans are sufficient for this concentration.

1H NMR Peak Assignment Table

Solvent:

(7.26 ppm residual peak) Frequency: 400 MHz or higher

Assignment	Shift (, ppm)	Multiplicity	Integral	Diagnostic Notes
COOH (Acid)	10.0 – 12.0	Broad Singlet	1H	Highly variable. Disappears with shake. Indicates mono-ester vs. di-ester. [1] [2] [3]
Vinyl (cis to ester)	6.30 – 6.35	Singlet (fine splitting)	1H	Deshielded by conjugation and anisotropy of the carbonyl. Diagnostic for itaconate core.
Vinyl (trans to ester)	5.70 – 5.75	Singlet (fine splitting)	1H	Distinct from . Separation (ppm) confirms the itaconate structure.
Ester	4.10 – 4.20	Triplet (Hz)	2H	Critical Purity Check. Shift is distinct from unreacted alcohol (~3.6 ppm).
Allylic	3.30 – 3.35	Singlet	2H	Often appears as a singlet but may show fine allylic coupling (Hz) to vinyl protons.

-Methylene ()	1.60 – 1.70	Quintet/Multiplet	2H	Protons on C2 of the dodecyl chain.
Bulk Alkyl Chain	1.20 – 1.35	Broad Multiplet	18H	Overlapping signals for C3–C11 of the dodecyl chain.
Terminal Methyl ()	0.85 – 0.90	Triplet	3H	Used as an internal integration reference (set to 3.00).

Impurity Profiling & Verification Logic

This section details how to distinguish MDI from its precursors and side products.

Distinguishing MDI from Dodecanol (Starting Material)

- Marker: The -methylene protons of the alcohol ().
- MDI: Triplet at 4.15 ppm (deshielded by ester carbonyl).
- Dodecanol: Triplet at 3.64 ppm.
- Protocol: Check the 3.6–3.7 ppm region. Any signal here indicates unreacted alcohol.

Distinguishing MDI from Itaconic Anhydride (Precursor)

- Marker: The ring protons of the anhydride.
- MDI: Vinyls at 6.3/5.7 ppm; Allylic

at 3.3 ppm.

- Anhydride: Vinyls shift downfield (~6.5/5.9 ppm); Ring shifts to ~3.6 ppm due to ring strain.
- Protocol: Look for "satellite" vinyl peaks slightly downfield of the main MDI vinyl signals.

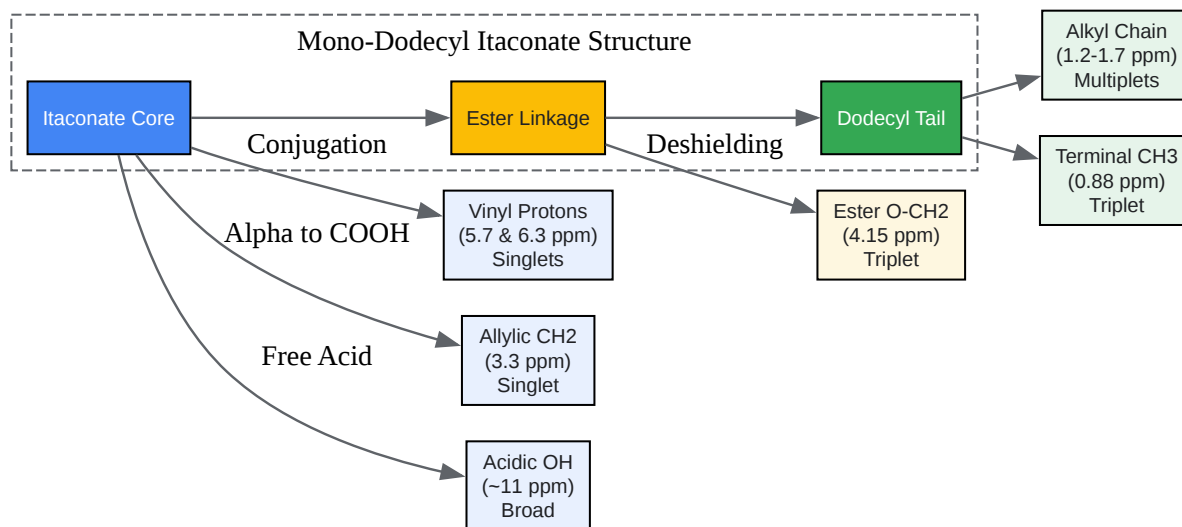
Distinguishing MDI from Bis-Dodecyl Itaconate (Di-ester)

- Marker: Integration ratio and Acidic Proton.[4]
- MDI: 1 Acidic Proton (11 ppm); Ratio of Vinyl (1H) to Ester (2H) is 1:2.
- Di-ester: NO Acidic Proton; Ratio of Vinyl (1H) to Ester (4H) is 1:4.
- Protocol: Integrate the vinyl proton (set to 1.0). If the ester region integrates to >2.0, di-ester is present.

Visualization of Logic & Pathways

Diagram 1: Peak Assignment & Structural Logic

This diagram illustrates the correlation between the chemical structure of MDI and its specific NMR signals.

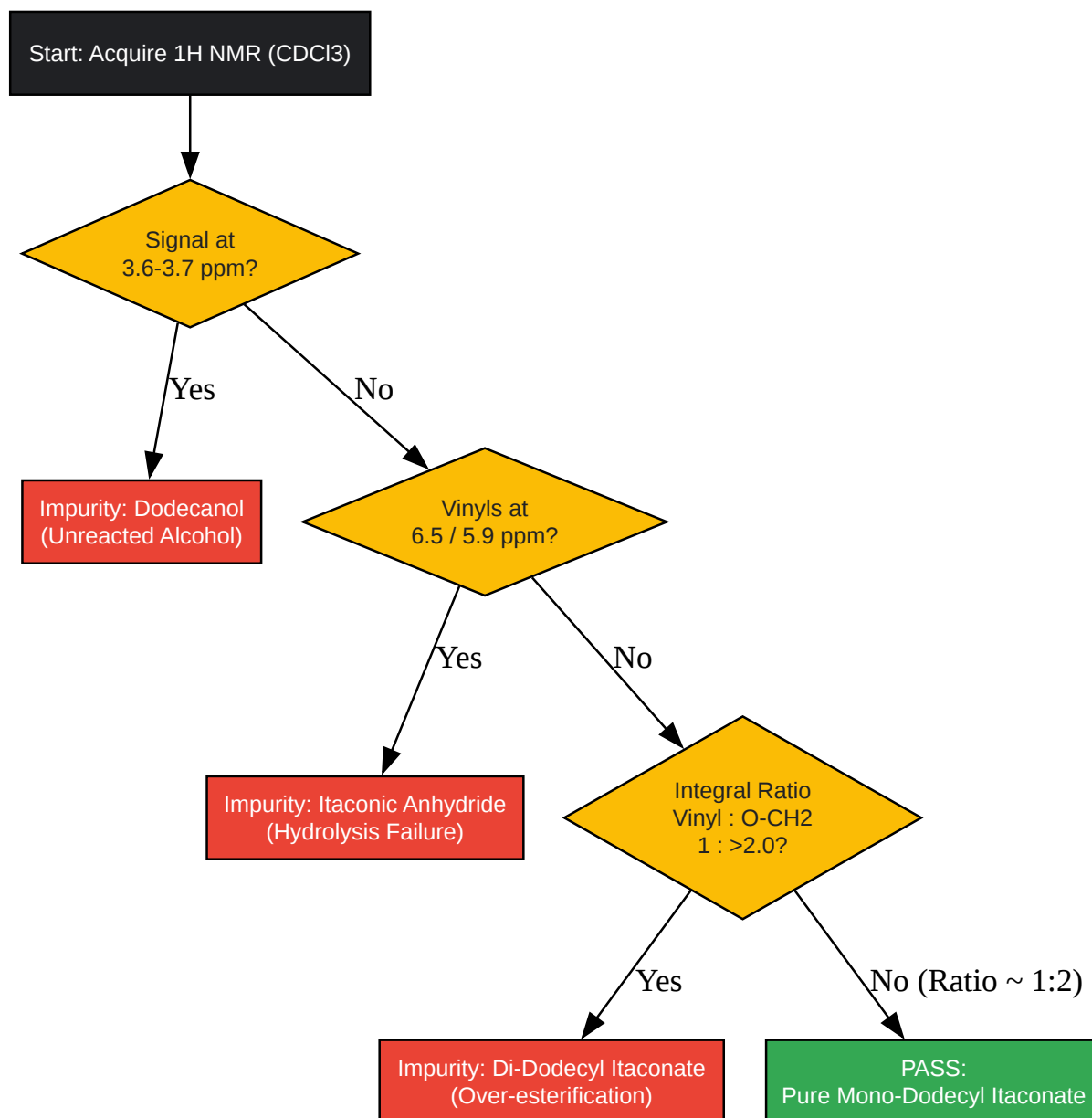


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Caption: Structural mapping of **Mono-Dodecyl Itaconate** protons to their characteristic ¹H NMR chemical shifts.

Diagram 2: Impurity Verification Workflow

This diagram outlines the decision tree for identifying impurities based on spectral anomalies.



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Caption: Step-by-step diagnostic workflow for detecting common synthetic impurities in MDI samples.

Comparative Performance: Solvent Effects

While

is recommended, different solvents can shift peaks, aiding in resolving overlapping signals.

Solvent	Vinyl Shifts	Acidic Proton	Usage Case
	5.7, 6.3 ppm	~11 ppm (Broad)	Standard. Best for alkyl chain solubility and sharp peaks.
	5.6, 6.1 ppm	~12.5 ppm (Sharp)	Acid Confirmation. Use if the acidic proton is invisible in due to exchange.
Acetone-	5.6, 6.2 ppm	~11 ppm	Alternative. Good if sample is not fully soluble in chloroform but requires volatility.

Note: In

, the labile acidic proton often appears as a sharp singlet very far downfield (12+ ppm), confirming the presence of the free carboxylic acid group [1].

References

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